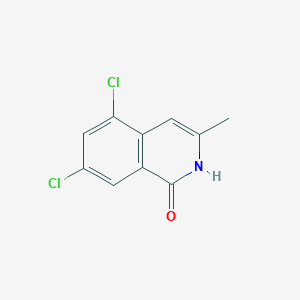

5,7-Dichloro-3-methylisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

5,7-dichloro-3-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-7-8(10(14)13-5)3-6(11)4-9(7)12/h2-4H,1H3,(H,13,14) |

InChI Key |

YDPGFSAWQMYBEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2Cl)Cl)C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dichloro 3 Methylisoquinolin 1 2h One and Analogous Scaffolds

Foundational and Evolving Approaches to the Isoquinolinone Core

The construction of the isoquinolinone ring system has evolved significantly over the decades. Initial methods relied on strong acid-catalyzed intramolecular cyclizations of pre-functionalized acyclic precursors. While still relevant, these have been complemented by modern strategies that allow for more convergent and atom-economical assembly, including intermolecular annulations, multicomponent reactions, and novel intramolecular pathways.

Several classical name reactions form the bedrock of isoquinoline (B145761) synthesis. While primarily developed for producing isoquinolines, their principles and intermediates are often adapted for the synthesis of the corresponding isoquinolinone core.

Bischler-Napieralski Reaction : This reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.com This intermediate can then be oxidized to the corresponding aromatic isoquinoline. To obtain an isoquinolinone, modifications to the starting material or reaction pathway are necessary, often involving precursors that lead to the desired keto functionality upon cyclization or subsequent transformation. The reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion. wikipedia.orgnrochemistry.com

Pictet-Spengler Reaction : The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. organicreactions.orgwikipedia.org This reaction is a special case of the Mannich reaction, driven by the formation of an electrophilic iminium ion that undergoes intramolecular attack by the electron-rich aryl ring. wikipedia.orgquimicaorganica.org To generate a fully aromatic isoquinoline, the resulting tetrahydroisoquinoline must be oxidized. quimicaorganica.org Its application to isoquinolinone synthesis is less direct and requires the use of carbonyl precursors that can be converted to the lactam moiety or subsequent oxidation steps. The reaction conditions are generally milder than the Bischler-Napieralski reaction, especially for activated aromatic systems like indoles. wikipedia.org

Pomeranz-Fritsch Reaction : This method provides a route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgthermofisher.com The reaction is typically promoted by strong acids such as concentrated sulfuric acid. thermofisher.comacs.org While this reaction is a powerful tool for constructing the isoquinoline skeleton, its direct application to produce isoquinolin-1(2H)-ones is not straightforward and requires significant substrate modification. The yields can be variable, often impacted by the hydrolysis of imine intermediates in the strongly acidic medium. quimicaorganica.org

Pictet-Gams Adaptation : The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that allows for the direct formation of isoquinolines without a separate oxidation step. quimicaorganica.org This is achieved by using a β-hydroxy-β-phenethylamide as the starting material. wikipedia.org Under the same strongly dehydrating conditions (e.g., P₂O₅), the reaction proceeds with both cyclization and dehydration of the hydroxyl group to furnish the aromatic isoquinoline ring directly. wikipedia.orgdrugfuture.com This approach offers an advantage in synthetic efficiency by bypassing the need to isolate and oxidize a dihydroisoquinoline intermediate.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge complex heterocyclic structures. Intermolecular annulation strategies, where two or more components are joined to form the ring system in a single operation, are particularly powerful for creating substituted isoquinolinones with high efficiency and selectivity.

The palladium-catalyzed coupling of ortho-halobenzamides with alkynes represents a key strategy for isoquinolinone synthesis. This approach involves the activation of a carbon-halogen (C-X) bond and a nitrogen-hydrogen (N-H) bond, followed by a [4+2] cyclocondensation with an alkyne. This methodology allows for the convergent assembly of the isoquinolinone core from readily available starting materials. The reaction typically proceeds through a sequence of oxidative addition, alkyne insertion, and reductive elimination, providing a versatile route to a wide range of substituted isoquinolinones.

Transition metal-catalyzed oxidative annulation, particularly using rhodium, ruthenium, or cobalt, has emerged as a highly effective method for isoquinolinone synthesis. mdpi.com A common strategy involves the reaction of benzamides, often with an N-methoxy or N-alkoxy directing group, with alkynes or arynes. mdpi.com These reactions proceed via C-H bond activation at the ortho position of the benzamide, followed by insertion of the alkyne and subsequent intramolecular cyclization. The N-methoxy group can act as an internal oxidant, allowing the reaction to proceed under external oxidant-free conditions. mdpi.comresearchgate.net This approach offers excellent regioselectivity and functional group tolerance, enabling the synthesis of diverse isoquinolinone derivatives. bgu.ac.il

| Catalyst System | Amide Substrate | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂/CsOAc | N-alkoxybenzamides | Internal alkynes | C-H/N-O bond activation; oxidant-free | mdpi.com |

| [RuCl₂(p-cymene)]₂ | N-alkoxybenzamides | Internal alkynes | Dealkoxylation via N-O bond activation | mdpi.com |

| Co(OAc)₂·4H₂O | N-(quinolin-8-yl)benzamides | Alkynylsilanes | Yields 3-substituted isoquinolones | mdpi.com |

| PhI (catalyst) / AcOOH (oxidant) | N-methoxybenzamides | Internal alkynes | First reported metal-free annulation | mdpi.com |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org This strategy aligns with the principles of green chemistry by minimizing steps and waste. Several MCRs have been developed for the synthesis of complex isoquinoline and isoquinolinone scaffolds. For example, a three-component reaction involving isatins, tetrahydroisoquinoline, and terminal alkynes has been reported to produce complex N-substituted dihydropyrrolo[2,1-a]isoquinolines. acs.org Another approach utilizes a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation and an intramolecular Diels-Alder (IMDA) reaction to construct imidazopyridine-fused isoquinolinones. beilstein-journals.org These methods provide rapid access to molecularly diverse and complex heterocyclic systems from simple precursors.

Intramolecular cyclization remains a fundamental and widely used strategy for constructing the isoquinolinone ring. Beyond the classical name reactions, a variety of modern methods have been developed that leverage different bond-forming strategies. Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been shown to be a highly efficient method for accessing isoquinolines. nih.govrsc.org Other strategies include anionic intramolecular cyclizations to create fused isoquinoline systems, such as benzofuro[3,2-c]isoquinolines. thieme-connect.com Furthermore, rhodium-catalyzed C-H activation followed by intramolecular cyclization offers a direct route to the isoquinoline core, demonstrating the power of modern catalysis to facilitate challenging ring closures. rsc.org

Intermolecular Annulation Strategies for Isoquinolinone Formation

Catalytic Routes for Substituted Isoquinolinones

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful tools for the construction of the isoquinolinone core through various bond-forming strategies. These methods often provide high levels of chemo-, regio-, and stereoselectivity under milder reaction conditions compared to classical approaches.

Palladium-Catalyzed Cyclizations and Aminocarbonylation Reactions

Palladium catalysis is a cornerstone in the synthesis of isoquinolinones, with methodologies primarily involving cyclization and aminocarbonylation reactions. A prominent strategy is the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which affords 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. nih.govmdpi.comresearchgate.net This approach involves the formation of a five-membered cyclopalladated intermediate, followed by coordination and insertion of the allene, and subsequent reductive elimination. mdpi.com

Another powerful palladium-catalyzed method is aminocarbonylation. This reaction introduces a carbonyl group and a nitrogen nucleophile in a single step. For instance, the aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines and carbon monoxide, catalyzed by a palladium complex, yields a range of isoquinoline-1-carboxamides. nih.gov The choice of ligand, such as PPh3 or XantPhos, can be crucial for achieving high conversion with different types of amines. nih.gov Furthermore, enantioselective C-H aminocarbonylation has been developed using a chiral ligand, such as L-pyroglutamic acid, to produce chiral isoquinolinones with high enantioselectivity.

Palladium-catalyzed cascade reactions have also been employed to construct fused isoquinolinone derivatives. One such example is the cascade decarboxylative cyclization of alkyne-tethered aryl iodides with o-bromobenzoic acids, which involves syn-carbopalladation, C–H activation, and decarboxylation to form multiple C–C bonds in a single operation.

Finally, sequential palladium-catalyzed α-arylation of ketones followed by cyclization provides a convergent route to a wide array of polysubstituted isoquinolines and their N-oxides from readily available precursors.

Below is a table summarizing representative palladium-catalyzed reactions for isoquinolinone synthesis.

| Reaction Type | Catalyst/Ligand | Starting Materials | Key Features |

| C–H Activation/Annulation | Pd(CH3CN)2Cl2 | N-methoxybenzamides, 2,3-allenoic acid esters | High regioselectivity for 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.comresearchgate.net |

| Aminocarbonylation | Pd(OAc)2/PPh3 or XantPhos | 1-Iodoisoquinoline, Amines, CO | Synthesis of isoquinoline-1-carboxamides under mild conditions. nih.gov |

| Enantioselective C–H Aminocarbonylation | PdCl2/L-pyroglutamic acid | N,N-disubstituted 2-iodobenzamides | Desymmetrization to form chiral isoquinolinones with high enantioselectivity. |

| Cascade Decarboxylative Cyclization | Palladium catalyst | Alkyne-tethered aryl iodides, o-bromobenzoic acids | Formation of fused isoquinolinone derivatives. |

| α-Arylation/Cyclization | Palladium catalyst | Ketones, o-halobenzamides | Convergent synthesis of polysubstituted isoquinolines and N-oxides. |

Rhodium-Catalyzed C-H Activation/Annulation Methodologies

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinolinones, primarily through C-H activation and subsequent annulation reactions. These methods offer high atom economy and functional group tolerance. A common approach involves the coupling of benzamides with alkynes. For instance, Rh(III)-catalyzed oxidative annulation of N-methoxybenzamides with internal alkynes proceeds via C-H/N-H dual activation to construct the isoquinolinone scaffold. nih.gov

Rhodium(I) catalysts have also been utilized in novel annulation reactions. One such example is the intermolecular cyclization between isocyanates and benzocyclobutenols, which proceeds through the selective cleavage of a C-C bond to yield isoquinolin-1(2H)-ones. nih.gov This strategy has been extended to a three-component reaction of benzocyclobutenols, isonitriles, and sulfonyl azides to access isoquinolin-1(2H)-imines. nih.gov

Furthermore, Rh(III)-catalyzed C-H activation has been employed in the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes to synthesize 4-substituted isoquinolones. researchgate.net Mechanistic studies suggest the formation of a bicyclic intermediate that opens under acidic conditions to furnish the final product. researchgate.net In a three-component approach, multifunctionalized isoquinolones can be synthesized from 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids via Rh(III)-catalyzed C-H activation and tandem annulation under redox-neutral conditions.

The following table provides an overview of selected rhodium-catalyzed reactions for the synthesis of isoquinolinones.

| Reaction Type | Catalyst | Starting Materials | Key Features |

| Oxidative Annulation | [Cp*RhCl2]2 | N-methoxybenzamides, internal alkynes | C-H/N-H dual activation. |

| C-C Bond Cleavage/Annulation | [Rh(I)] complex | Benzocyclobutenols, isocyanates | Selective C-C bond cleavage to form the isoquinolinone ring. nih.gov |

| C-H Activation/Coupling | [Rh(III)] complex | O-pivaloyl benzhydroxamic acids, 3,3-disubstituted cyclopropenes | Synthesis of 4-substituted isoquinolones. researchgate.net |

| Three-Component Annulation | [Rh(III)] complex | 2-Oxazolines, iodonium ylides, carboxylic acids | Redox-neutral synthesis of multifunctionalized isoquinolones. |

Copper-Catalyzed Cyclizations and Cross-Coupling Strategies

Copper-catalyzed reactions represent a cost-effective and versatile approach to the synthesis of isoquinolinone scaffolds. These methods often proceed under mild conditions and exhibit good functional group tolerance. One notable strategy is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. This reaction can be performed in water, highlighting its green chemistry credentials. researchgate.net By protecting or deprotecting the hydroxyl group of the oxime, the reaction can be selectively directed towards the synthesis of either isoquinolines or isoquinoline N-oxides. researchgate.net

Copper catalysis is also effective in cross-coupling reactions to build the isoquinolinone core. For instance, a one-pot, ligand-free copper-mediated coupling/cyclization of o-halobenzamides with terminal alkynes provides a general route to N-(un)substituted isoquinolin-1(2H)-ones. organic-chemistry.org Interestingly, the use of excess copper reagent can lead to the formation of regioisomeric isoquinolin-1(4H)-ones. organic-chemistry.org

Furthermore, a copper-catalyzed cascade reaction involving terminal alkynes, aldehydes, and tetrahydroisoquinolines has been developed for the synthesis of pyrrolo[2,1-a]isoquinolines. This process proceeds through a condensation/Mannich-type addition/oxidation/cyclization sequence.

The table below summarizes key copper-catalyzed methodologies for isoquinolinone synthesis.

| Reaction Type | Catalyst | Starting Materials | Key Features |

| Intramolecular Cyclization | Cu(I) salt | (E)-2-alkynylaryl oxime derivatives | Can be performed in water; selective synthesis of isoquinolines or isoquinoline N-oxides. researchgate.net |

| Coupling/Cyclization | Copper salt | o-halobenzamides, terminal alkynes | Ligand-free, one-pot synthesis of N-(un)substituted isoquinolin-1(2H)-ones. organic-chemistry.org |

| Cascade Reaction | Copper catalyst | Terminal alkynes, aldehydes, tetrahydroisoquinolines | Synthesis of fused pyrrolo[2,1-a]isoquinolines. |

Ruthenium-Catalyzed C-H Functionalization/Annulation Processes

Ruthenium-catalyzed reactions have gained prominence for the synthesis of isoquinolinones, particularly through C-H functionalization and annulation strategies. These methods are often characterized by their high efficiency and broad substrate scope. A significant advancement is the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes in the presence of an oxidant like Cu(OAc)2·H2O. rsc.orgresearchgate.net This reaction utilizes the 8-aminoquinolinyl moiety as a bidentate directing group to facilitate the C-H activation step. rsc.orgresearchgate.net

Ruthenium catalysis also enables the synthesis of isoquinolones in environmentally benign solvents. For example, the annulation of alkynes by benzamides through C-H bond cleavage can be achieved in water, showcasing a green chemistry approach. Carboxylate assistance plays a crucial role in this transformation, and the robustness of the ruthenium(II) carboxylate catalyst allows for the direct use of free hydroxamic acids.

Furthermore, a ruthenium(II)-catalyzed tandem C–H activation/cyclization/hydrolysis cascade process of 2H-imidazoles and alkynes provides regioselective access to α-ketone-isoquinolines. In this reaction, the 2H-imidazole acts as a traceless directing group.

The table below highlights representative ruthenium-catalyzed methods for isoquinolinone synthesis.

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Oxidative Annulation | [Ru(p-cymene)Cl2]2 / Cu(OAc)2·H2O | N-quinolin-8-yl-benzamides, alkynes | Bidentate directing group-assisted C-H activation. rsc.orgresearchgate.net |

| C-H/N-O Bond Functionalization | Ru(II) carboxylate complex | Benzamides/hydroxamic acids, alkynes | Performed in water as a green solvent. |

| Tandem Cascade Reaction | Ru(II) catalyst | 2H-imidazoles, alkynes | Traceless directing group strategy for α-ketone-isoquinolines. |

Other Transition Metal-Mediated Syntheses (e.g., Nickel, Silver, Gold, Cobalt, Platinum)

Beyond the more commonly employed metals, a range of other transition metals have been successfully utilized to catalyze the synthesis of isoquinolinones, each offering unique reactivity and advantages.

Nickel-catalyzed reactions provide an efficient route to isoquinolinones. One notable method involves the denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones in the presence of a nickel(0)/phosphine catalyst, yielding a wide array of substituted 1(2H)-isoquinolones in high yields. nih.govrsc.org Nickel(0)-catalyzed asymmetric [2+2+2] cocyclization has also been explored for the synthesis of chiral isoquinoline derivatives.

Silver-catalyzed methodologies offer mild and cost-effective pathways. A silver(I)-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reaction has been developed for the synthesis of isoquinolones. This 6-endo-dig cyclization proceeds with high yield and selectivity. Additionally, a silver(I)-catalyzed one-pot tandem reaction of ortho-alkynylbenzaldoximes with propargylic alcohols leads to the formation of 2-(isoquinolin-1-yl)prop-2-en-1-ones. researchgate.net

Gold-catalyzed synthesis of isoquinolinones often involves the activation of alkynes. For example, a two-step process involving Sonogashira cross-coupling followed by gold-catalyzed cyclization of 2-bromobenzamide (B1207801) can produce 3-substituted-1(2H)-isoquinolinones. Gold(I)-catalyzed cascade reactions of N-alkynic 2-ynamides have also been developed to synthesize fused pyrrolo[1,2-b]isoquinolines. mdpi.com

Cobalt-catalyzed reactions are gaining attention due to the earth-abundance and lower cost of cobalt compared to precious metals. Cobalt-catalyzed oxidative annulation of benzylamides with alkynes, using picolinamide (B142947) as a traceless directing group and oxygen as the terminal oxidant, provides a selective route to isoquinolones. Dual catalytic systems, combining cobalt and a photoredox catalyst, have also been employed for the annulation of benzamides with allenes under an oxygen atmosphere.

Platinum-catalyzed syntheses of isoquinolinones have also been reported. For instance, platinum(IV)-catalyzed cyclization of o-alkynyl-N-methoxy-benzamides leads to the formation of isoquinolinones. rsc.org Platinum-catalyzed intramolecular cyclization of alkyne-substituted indole-2-carboxamides has been used to synthesize novel azepino[3,4-b]indol-1-ones.

The following table summarizes these diverse transition metal-mediated syntheses.

| Metal | Reaction Type | Starting Materials | Key Features |

| Nickel | Denitrogenative Alkyne Insertion | 1,2,3-Benzotriazin-4(3H)-ones, alkynes | High yields of substituted 1(2H)-isoquinolones. nih.govrsc.org |

| Silver | Intramolecular Cyclization/Ring Opening | Oxazole-containing substrates | Mild conditions and cost-effective catalyst. |

| Gold | Cyclization | 2-Alkynylbenzamides | Activation of alkynes for cyclization. |

| Cobalt | Oxidative Annulation | Benzylamides, alkynes | Use of a traceless directing group and oxygen as an oxidant. |

| Platinum | Cyclization | o-Alkynyl-N-methoxy-benzamides | Catalyzes the formation of the isoquinolinone ring. rsc.org |

Sustainable and Green Chemistry Approaches in Isoquinolinone Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies. For the synthesis of isoquinolinones, several approaches have been developed to enhance sustainability by utilizing greener solvents, improving energy efficiency, and employing recyclable catalysts.

One significant advancement is the use of environmentally benign solvents. Water has been successfully employed as a solvent in the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives for the synthesis of isoquinolines and isoquinoline N-oxides. researchgate.net Similarly, ruthenium-catalyzed annulations of alkynes by benzamides have been demonstrated in water. Biomass-derived ethanol (B145695) has also been used as a green solvent for the rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate at room temperature. Polyethylene glycol (PEG-400) has been utilized as a homogeneous recyclable catalytic medium for the ruthenium(II)-catalyzed synthesis of isoquinoline derivatives. nih.gov

Energy efficiency is another key aspect of green chemistry. The use of ultrasound, a source of green energy, has been demonstrated in the copper-catalyzed α-arylation of ketones with 2-iodobenzamide, leading to the rapid synthesis of isoquinolin-1(2H)-one derivatives in a one-pot, two-step reaction.

Catalyst recyclability is also a crucial factor in developing sustainable processes. The aforementioned Ru(II)/PEG-400 system allows for the recycling of the catalyst, reducing waste and cost. nih.gov Furthermore, the development of ligand-free catalytic systems, such as the copper-mediated coupling/cyclization for the synthesis of N-(un)substituted isoquinolin-1(2H)-ones, simplifies the reaction setup and purification, contributing to a more sustainable process. organic-chemistry.org

The following table highlights some green and sustainable approaches in isoquinolinone synthesis.

| Green Chemistry Principle | Methodology | Catalyst/Solvent | Key Advantages |

| Use of Green Solvents | Intramolecular Cyclization | Cu(I) / Water | Avoids toxic organic solvents. researchgate.net |

| C-H Activation/Annulation | Rh(III) / Ethanol | Biomass-derived solvent, mild conditions. | |

| C-H/N-N Bond Activation | Ru(II) / PEG-400 | Recyclable catalytic medium. nih.gov | |

| Energy Efficiency | α-Arylation of Ketones | Ultrasound-assisted Cu-catalysis | Reduced reaction times and energy consumption. |

| Catalyst Recyclability | C-H/N-N Bond Activation | Ru(II) / PEG-400 | Catalyst can be recovered and reused. nih.gov |

| Atom Economy | Oxidative Annulation | Cobalt-catalysis with O2 | Oxygen as the terminal oxidant, minimizing waste. |

Photochemical Synthesis (e.g., Visible-Light-Induced Radical Cascade Cyclization)

Visible-light-induced photoredox catalysis has emerged as a powerful and environmentally friendly tool for the synthesis of complex organic molecules, including isoquinolinone derivatives. This approach utilizes light energy to initiate radical cascade reactions under mild conditions, often avoiding the need for harsh reagents or high temperatures.

A notable example is the controlled radical cyclization cascade of o-alkynylated benzamides, which can lead to the formation of substituted isoquinoline-1,3,4(2H)-triones, 3-hydroxyisoindolin-1-ones, and phthalimides. acs.orgacs.org This metal-free photoredox-catalyzed reaction proceeds via an amidyl N-centered radical addition to a carbon-carbon triple bond through a proton-coupled electron transfer (PCET) process. acs.orgacs.org The reaction pathway can be tuned by adjusting the reaction time, allowing for the selective synthesis of different products. acs.orgacs.org

Furthermore, visible-light-mediated radical insertion/cyclization cascade reactions have been successfully employed for the synthesis of isoquinolines from readily available isocyanides. rsc.org This method involves the single-electron oxidation of an ether, initiated by photoredox catalysis, to generate a radical that subsequently participates in a cascade reaction to form the isoquinoline scaffold. rsc.org Similarly, visible-light-driven cascade radical cyclization has been used to synthesize α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.govsemanticscholar.org This process involves the generation of an α-carbonyl alkyl radical from the corresponding bromide, which then undergoes intermolecular radical addition to a C-C double bond, followed by intramolecular C-C bond formation. nih.govsemanticscholar.org Another innovative approach involves a visible-light-induced cascade radical sulfamoylation and cyclization of 2-arylbenzoimidazoles with sulfamoyl chlorides to produce sulfamoylated benzo acs.orgrsc.orgimidazo[2,1-a]isoquinolin-6(5H)-ones under metal-free conditions. rsc.org

These photochemical methods offer several advantages, including operational simplicity, mild reaction conditions, and the ability to generate complex molecular architectures in a single step. The use of visible light as a renewable energy source also aligns with the principles of green chemistry.

Transition Metal-Free Synthetic Methodologies

While transition-metal-catalyzed reactions have been extensively used for the synthesis of isoquinolinones, the development of transition-metal-free alternatives is a growing area of research. beilstein-journals.org These methods circumvent the potential for metal contamination in the final products and often employ more readily available and less toxic reagents.

One such approach involves a tandem Diels-Alder reaction/dehydrogenation-aromatization/tautamerization process between arynes and 4,5-disubstituted oxazoles to produce 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields. rsc.orgresearchgate.netbohrium.com This facile method is scalable and provides access to valuable isoquinoline derivatives that can be further functionalized. rsc.orgresearchgate.net

Cascade reactions of alkynols with imines, catalyzed by potassium tert-butoxide, represent another effective transition-metal-free strategy for the synthesis of isoquinolin-1(2H)-one derivatives. acs.org Interestingly, the reaction outcome is solvent-dependent, yielding isoquinolin-1(2H)-ones in DMSO and dihydroisobenzofuran derivatives in THF. acs.org This methodology has been successfully applied to the two-step synthesis of the natural product 8-oxypseudopalmatine from commercially available starting materials. acs.org Furthermore, this approach has been extended to multicomponent reactions of alkynols, aldehydes, and amines to afford isoquinolin-1(2H)-one derivatives. acs.org

The use of hypervalent iodine(III) reagents, such as (phenyliodonio)sulfamate (PISA), has also been reported for the chemoselective synthesis of isoquinolinone derivatives. beilstein-journals.orgnih.govbeilstein-journals.org This method allows for the solvent-dependent synthesis of either 3- or 4-substituted isoquinolinones from o-alkenylbenzamide derivatives. beilstein-journals.orgnih.govbeilstein-journals.org

These transition-metal-free methodologies provide valuable alternatives to traditional synthetic routes, often with high efficiency and selectivity.

Application of Bio-Renewable Solvents

The principles of green chemistry have encouraged the use of bio-renewable solvents as replacements for traditional petroleum-derived solvents in organic synthesis. sigmaaldrich.comresearchgate.netcore.ac.ukveridianacademic.com These solvents, derived from renewable feedstocks, offer a more sustainable and environmentally friendly approach to chemical manufacturing. sigmaaldrich.comveridianacademic.com Bio-based solvents such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and cyrene are gaining traction in various chemical transformations. sigmaaldrich.comspringerprofessional.de

For instance, a mild and convenient synthesis of 3,4-unsubstituted isoquinolones has been developed using ethanol, a biomass-derived solvent, at room temperature. chemistryviews.org This method, which employs a rhodium(III) catalyst, is environmentally friendly as it eliminates the need for stoichiometric external oxidants and operates under mild conditions. chemistryviews.org The use of ultrasound, a source of green energy, has also been demonstrated in the synthesis of isoquinolin-1(2H)-one derivatives, further highlighting the move towards more sustainable synthetic practices. researchgate.net While the direct application of a wide range of bio-renewable solvents specifically for the synthesis of 5,7-dichloro-3-methylisoquinolin-1(2H)-one is not yet extensively documented, the successful use of ethanol in the synthesis of related scaffolds suggests a promising future for the broader application of these green solvents in isoquinolinone synthesis. chemistryviews.org The development of novel bio-based solvents from renewable resources is an ongoing area of research with the potential to significantly reduce the environmental impact of chemical processes while maintaining efficiency. veridianacademic.com

Regioselective and Chemoselective Synthesis of this compound and Derivatives

Regioselective and chemoselective control are crucial for the synthesis of specifically substituted isoquinolinones like this compound. Various synthetic strategies have been developed to achieve this control.

Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. mdpi.comxjtlu.edu.cn This method demonstrates excellent regioselectivity and affords the products in good yields. mdpi.com Another approach involves a solvent-dependent chemoselective synthesis of 3- or 4-substituted isoquinolinone derivatives mediated by the hypervalent iodine(III) reagent PISA. nih.govbeilstein-journals.orgdocumentsdelivered.com By simply changing the solvent from acetonitrile (B52724) to wet hexafluoro-2-isopropanol, the reaction can be directed to selectively yield either the 4-substituted or the 3-substituted product. nih.govbeilstein-journals.orgdocumentsdelivered.com

Furthermore, a general strategy for the remote-site-selective cascade addition/cyclization of unactivated C(sp3)-H bonds in free alcohols and sulfonamides has been developed to construct isoquinolinonedione skeletons with excellent regio- and chemoselective control. rsc.org This silver-catalyzed reaction proceeds via a 1,5-hydrogen atom transfer (HAT) process. rsc.org An environmentally benign, transition-metal- and base-free, iodine-promoted atom-economical protocol for the regioselective intramolecular iodoamidation of alkynes also provides a mild route to the isoquinolone scaffold. rsc.org These methods highlight the importance of catalyst and solvent selection in directing the outcome of the reaction to achieve the desired substitution pattern.

Stereoselective Synthesis and Enantioselective Approaches for Isoquinolinones

The development of stereoselective and enantioselective methods for the synthesis of isoquinolinones is of great importance, as the biological activity of these compounds can be highly dependent on their stereochemistry. A chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction has been successfully employed for the first enantioselective synthesis of isoquinoline-1,3(2H),4H)-dione derivatives from a new class of ketimines. dntb.gov.ua This method provides a route to optically active isoquinolinone scaffolds.

While the specific enantioselective synthesis of this compound is not detailed in the provided context, the principles of asymmetric catalysis can be applied to the synthesis of chiral isoquinolinone derivatives. Compounds with a chiral carbon atom can exist as stereoisomers, including enantiomers and diastereomers, and methods to control this stereochemistry are highly sought after. google.com The development of enantioselective synthetic routes often involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the key bond-forming steps of the synthesis.

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural characterization of this compound are not publicly available at this time. While general principles of spectroscopic and crystallographic analysis can be described, the specific application and detailed findings for this particular compound—including 1D and 2D Nuclear Magnetic Resonance (NMR) data, single-crystal X-ray diffraction analysis, and mass spectrometry fragmentation patterns—have not been published in the accessible literature.

The requested article structure requires in-depth, data-driven content for the following sections, which cannot be generated without published research findings:

Advanced Spectroscopic and Structural Characterization of 5,7 Dichloro 3 Methylisoquinolin 1 2h One

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis:Generation of this content would depend on experimental mass spectra, which would confirm the molecular weight of the compound and allow for an analysis of its fragmentation patterns under specific ionization conditions.

Without access to peer-reviewed articles or database entries containing this specific information, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication by synthetic or analytical chemists would be necessary to provide the data required for a thorough discussion of this compound's structural characteristics.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are indispensable in the structural elucidation of novel chemical entities. For 5,7-Dichloro-3-methylisoquinolin-1(2H)-one, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties. While specific experimental spectra for this exact molecule are not widely published, a detailed analysis can be performed based on the known spectroscopic behavior of analogous isoquinolinone and quinoline (B57606) derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features. The positions of these bands are influenced by the molecule's bicyclic aromatic system, the lactam (cyclic amide) functionality, and the halogen and methyl substituents.

The principal vibrational modes anticipated for this compound are detailed below:

N-H Stretching: The presence of the secondary amide within the lactam ring should give rise to an N-H stretching vibration. In the solid state, this band is typically observed in the range of 3200-3400 cm⁻¹ and is often broadened due to intermolecular hydrogen bonding.

C-H Stretching: The spectrum will feature aromatic C-H stretching vibrations, which typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The aliphatic C-H stretching from the methyl group at the C3 position is expected to produce sharp absorptions in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretching of the lactam ring is one of the most intense and characteristic absorptions in the IR spectrum. For cyclic amides (lactams), this band is typically found between 1650 and 1700 cm⁻¹. The precise frequency can be influenced by ring strain and the electronic effects of substituents on the aromatic ring.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and heterocyclic rings will produce a series of medium to strong bands in the 1450-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the lactam ring is expected to appear in the fingerprint region, typically around 1250-1350 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations from the two chlorine atoms attached to the benzene (B151609) ring will result in strong absorptions in the fingerprint region, generally between 700 and 850 cm⁻¹. The exact positions can help confirm the substitution pattern on the aromatic ring.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Weak to Medium |

| Amide C=O | Stretch | 1660 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1650 | Medium to Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is determined by the molecule's chromophores—the parts of the molecule that absorb light—and is sensitive to the extent of conjugation and the presence of various substituents.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated isoquinolinone core. The presence of the carbonyl group also introduces a weaker n → π* transition. The isoquinoline (B145761) ring system itself is a strong chromophore. researchgate.net The substituents—two chlorine atoms and a methyl group—act as auxochromes, modifying the absorption maxima (λmax) and their intensities.

The expected electronic transitions are:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. Typically, aromatic systems like quinoline and isoquinoline show multiple strong absorption bands in the 200-350 nm range. researchgate.netnih.gov The chlorine substituents, with their lone pairs of electrons, can participate in resonance and are expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted isoquinolinone.

n → π Transition:* This lower-intensity transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This absorption band typically appears at a longer wavelength than the main π → π* transitions and is often observed as a shoulder on the main absorption peak.

The table below provides a summary of the predicted electronic transitions for this compound based on data from similar structures. researchgate.net

| Transition Type | Chromophore | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | Isoquinolinone Ring | 220 - 250 | High |

| π → π | Isoquinolinone Ring | 280 - 330 | Medium to High |

| n → π* | Carbonyl Group (C=O) | 330 - 360 | Low |

Theoretical and Computational Investigations of 5,7 Dichloro 3 Methylisoquinolin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 5,7-Dichloro-3-methylisoquinolin-1(2H)-one at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for predicting a wide array of molecular characteristics with a favorable balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and predicting the reactivity of organic molecules like this compound. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed analysis of electron density and its implications for chemical behavior.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, these calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311G(d,p)) to accurately model the electronic environment. bhu.ac.innih.gov The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

The energetic profile, including the total energy, enthalpy, and Gibbs free energy of the optimized structure, provides crucial information about its thermodynamic stability. These calculations can be extended to map out reaction pathways and determine the energy barriers for various chemical transformations, offering predictive power in assessing the compound's reactivity.

Table 1: Representative Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C1=O | ~1.23 Å |

| N2-C3 | ~1.38 Å | |

| C3-C4 | ~1.45 Å | |

| C5-Cl | ~1.74 Å | |

| C7-Cl | ~1.74 Å | |

| Bond Angle | C1-N2-C8a | ~120° |

| Cl-C5-C6 | ~119° | |

| Cl-C7-C8 | ~119° | |

| Dihedral Angle | H-N2-C1-C8a | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wikipedia.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov For this compound, the presence of electronegative chlorine atoms and the conjugated system are expected to influence the energies of these frontier orbitals significantly.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are illustrative and based on general trends for similar aromatic heterocyclic compounds. Specific values would require dedicated DFT calculations for this molecule.

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govresearchgate.net These theoretical predictions, when compared with experimental data, can help in the unambiguous assignment of signals and confirm the proposed structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. eurjchem.comresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities observed in the experimental spectrum. These calculations can provide insights into the electronic transitions responsible for the observed color and photophysical properties of the compound.

Conformational Analysis using Quantum Chemical Methods

For molecules with flexible components, such as the methyl group in this compound, quantum chemical methods can be used to perform a conformational analysis. scielo.brmdpi.comresearchgate.net This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformer. The results can be plotted on a potential energy surface to identify the global minimum energy conformation and other low-energy conformers. This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or physical properties.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. youtube.comnih.govjchemlett.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations can be used to:

Study the flexibility of the molecule and the rotational dynamics of the methyl group.

Investigate the interactions of the molecule with solvent molecules, providing insights into its solubility and solvation thermodynamics.

Explore how the molecule might interact with a biological target, such as a protein binding site, by simulating the complex in a relevant environment.

These simulations provide a bridge between the quantum mechanical description of the molecule and its macroscopic properties and behavior in a condensed phase.

Dynamic Behavior and Conformational Flexibility Studies

Computational studies on the dynamic behavior of a molecule like this compound would typically employ molecular dynamics (MD) simulations. These simulations model the movement of atoms and bonds within the molecule over time, providing insights into its structural stability and flexibility. Such a study would reveal how the isoquinolinone core and its substituents, including the chloro and methyl groups, move in relation to one another under simulated physiological conditions. Key areas of investigation would include the rotation of the methyl group, ring puckering, and the vibrational modes of the entire structure. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.

Solvation Effects on Molecular Conformation and Dynamics

The influence of a solvent, typically water, on the conformation and dynamics of this compound would be investigated using explicit or implicit solvation models in MD simulations. These studies would analyze how interactions with solvent molecules affect the molecule's preferred shape and flexibility. For instance, the analysis would focus on the formation of hydrogen bonds with the lactam oxygen and nitrogen atoms and how the hydrophobic regions of the molecule are organized to minimize unfavorable interactions with water. Understanding solvation is critical, as it dictates the molecule's behavior in an aqueous biological environment and influences its ability to cross membranes and bind to target proteins.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking it into the active site of a specific protein target to predict its binding mode and affinity. Without published research identifying a specific biological target for this compound, a hypothetical analysis remains purely theoretical.

A ligand-target interaction profile would detail the specific non-covalent interactions between this compound and the amino acid residues of a target protein's binding pocket. This analysis would typically identify:

Hydrogen Bonding: Interactions involving the lactam oxygen or N-H group.

Hydrophobic Interactions: Between the aromatic ring system and nonpolar amino acid side chains.

π-Stacking: Interactions between the isoquinolinone aromatic ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: Potential interactions involving the two chlorine atoms, which can act as halogen bond donors.

A hypothetical interaction profile is presented below for illustrative purposes.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | C=O, N-H | Ser, Thr, Asn, Gln, His |

| Hydrophobic Interactions | Methyl group, Aromatic ring | Ala, Val, Leu, Ile, Met, Pro |

| π-Stacking | Bicyclic aromatic system | Phe, Tyr, Trp |

| Halogen Bonding | Chlorine atoms | Backbone carbonyls, Asp, Glu |

This table is a generalized representation and not based on specific experimental or computational data for the target compound.

Docking algorithms generate multiple possible binding poses for the ligand within the protein's active site. These poses are then "scored" based on a calculated binding energy, which estimates the strength of the ligand-protein interaction. The pose with the lowest (most favorable) binding energy is typically considered the most likely. Analysis would involve comparing the geometries of the top-ranked poses and their respective interaction energies to understand the key determinants of binding affinity.

| Pose ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | Tyr123, Val45, Ser89 |

| 2 | -8.2 | Phe210, Leu78, Asn90 |

| 3 | -7.9 | Trp15, Ala46, His124 |

This table contains hypothetical data for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAR) Studies

QSAR and SAR studies aim to correlate the chemical structure of a series of compounds with their biological activity or binding affinity. These studies require data on a range of related molecules to build a predictive model. As no such dataset involving this compound is publicly available, a specific QSAR/SAR analysis cannot be performed.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and their corresponding activities. nih.govbiorxiv.org These descriptors quantify various aspects of a molecule's physicochemical properties. A mathematical model is then created to find the best correlation between the descriptors and the activity. nih.gov

Common molecular descriptors include:

Topological Descriptors: Quantify molecular shape, size, and branching.

Electronic Descriptors: Describe charge distribution, dipole moment, and polarizability.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (LogP), which measures lipophilicity.

Steric Descriptors: Related to the volume and surface area of the molecule.

A predictive model would take the form of an equation, such as:

Biological Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C)

Where 'c' represents coefficients determined from the statistical analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors.

Identification of Critical Structural Features for Modulating Molecular Interactions

The specific arrangement of atoms and functional groups in this compound dictates its electronic properties and three-dimensional shape, which in turn governs its interactions with biological macromolecules. Computational and theoretical studies are instrumental in identifying the key structural motifs responsible for these molecular interactions. These investigations provide a rational basis for the design of new analogues with potentially enhanced or modulated biological activities. The primary structural features of this compound that are critical for its molecular interactions include the isoquinolinone core, the chloro substituents, and the methyl group.

The bicyclic isoquinolinone core serves as the fundamental scaffold for molecular recognition. It provides a rigid framework that positions the other functional groups in a defined orientation for interaction with target proteins. The lactam group within this core is a key site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. These interactions are crucial for anchoring the molecule within a binding pocket.

The two chlorine atoms at the 5 and 7 positions of the isoquinolinone ring are significant modulators of the molecule's interaction profile. Halogen atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a receptor. mdpi.com Furthermore, the high electronegativity of chlorine withdraws electron density from the aromatic ring, influencing its quadrupolar moment and potential for π-π stacking or cation-π interactions. The lipophilicity of the molecule is also increased by the presence of chlorine atoms, which can enhance its ability to penetrate into hydrophobic pockets of target proteins.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted isoquinolinones have highlighted the importance of specific molecular descriptors in determining their biological activity. researchgate.net These models mathematically correlate structural features with activity, allowing for the prediction of the potency of new derivatives. For a hypothetical series of this compound analogues, a QSAR study might reveal the following relationships:

| Analogue | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| 3-ethyl | 3.8 | 4.2 | 1.5 |

| 3-propyl | 4.2 | 4.1 | 1.2 |

| 8-fluoro | 3.5 | 4.8 | 2.1 |

| N-methyl | 3.6 | 3.9 | 1.8 |

This table is for illustrative purposes and the data is hypothetical.

Pharmacophore modeling is another computational approach used to define the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.comnih.gov A pharmacophore model for a series of isoquinolinone derivatives might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring. The this compound molecule would be mapped onto this model to assess its potential for interaction with a specific biological target.

| Interaction Type | Contribution (%) |

| H...H | 45.2 |

| C...H | 20.5 |

| O...H | 15.8 |

| Cl...H | 12.3 |

| C...C | 3.7 |

| N...H | 2.5 |

This table is for illustrative purposes and the data is hypothetical.

This analysis can highlight the importance of specific atom-to-atom contacts and guide the modification of the structure to enhance or disfavor certain interactions. For example, the significant contribution of Cl...H contacts would underscore the role of the chlorine atoms in directing intermolecular interactions.

Chemical Reactivity and Derivatization Strategies for the 5,7 Dichloro 3 Methylisoquinolin 1 2h One Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinolinone Ring System

The reactivity of the isoquinolinone core towards substitution reactions is complex. The benzene (B151609) ring is deactivated by the two electron-withdrawing chlorine atoms, making electrophilic aromatic substitution challenging. Conversely, these chlorine atoms activate the ring for nucleophilic aromatic substitution, although harsh conditions may be required. The pyridinone part of the scaffold contains an electron-rich double bond and a nitrogen atom, which can influence reactivity. The nitrogen atom can be alkylated or acylated, and the oxygen of the carbonyl group can undergo reactions typical of amides.

Functional Group Interconversions at Dichloro- and Methyl-Substituent Positions

The chloro and methyl substituents on the 5,7-dichloro-3-methylisoquinolin-1(2H)-one scaffold serve as handles for a variety of functional group interconversions, enabling the synthesis of diverse analogs. fiveable.mevanderbilt.edu

At the Dichloro Positions: The aryl chlorides are relatively unreactive but can be substituted or removed under specific conditions. Nucleophilic aromatic substitution (SNAr) can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides, typically requiring high temperatures or metal catalysis. Reductive dehalogenation can replace the chlorine atoms with hydrogen. More commonly, the chloro groups are utilized in cross-coupling reactions as discussed in section 5.4.

At the Methyl Position: The methyl group at the C3 position is amenable to several transformations. It can be halogenated, for instance, using N-bromosuccinimide (NBS) to form a bromomethyl derivative, which is a versatile intermediate for introducing various nucleophiles. Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, providing further opportunities for derivatization, such as amide or ester formation.

Directed C-H Functionalization of Isoquinolinones

Transition-metal-catalyzed direct C-H functionalization has become a powerful tool for modifying the isoquinolinone scaffold in an atom-economical manner. tandfonline.com These reactions utilize a directing group within the molecule to guide a metal catalyst to a specific C-H bond, enabling selective bond formation. For isoquinolinone synthesis and functionalization, the amide group often serves as an effective internal directing group. mdpi.comnih.gov Catalysts based on palladium, rhodium, and iridium are most commonly employed. acs.orgresearchgate.netnih.govillinois.edu

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation/annulation reactions to construct the isoquinolinone core. mdpi.comresearchgate.net For instance, N-methoxybenzamides can react with alkynes or allenes in the presence of a palladium catalyst to yield substituted isoquinolinones. mdpi.com These methods offer high regioselectivity under relatively mild conditions. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are particularly effective for the synthesis of isoquinolinones via C-H activation. tandfonline.comacs.orgnih.govacs.orgrsc.orgtandfonline.com They can catalyze the annulation of benzamides with various coupling partners, including alkynes and alkenes, to produce a wide array of functionalized isoquinolinone derivatives. tandfonline.comnih.gov These reactions often proceed with high efficiency and tolerate a broad range of functional groups. tandfonline.com

Iridium-Catalyzed Reactions: Iridium-catalyzed C-H borylation is a key strategy for functionalizing isoquinolinones. nih.govnih.govresearchgate.net This reaction introduces a boronic ester group onto the aromatic ring, which can then participate in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to form new carbon-carbon bonds. nih.gov The regioselectivity of the borylation is often controlled by steric and electronic factors of the substrate and ligands. researchgate.net

| Metal Catalyst | Typical Coupling Partner | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Alkynes, Alkenes, Allenes | C-H Activation/Annulation | High regioselectivity, mild conditions. | mdpi.comacs.orgacs.org |

| Rhodium (Rh) | Alkynes, Alkenes | C-H Activation/Annulation | Broad substrate scope, good to excellent yields. | tandfonline.comnih.govtandfonline.com |

| Iridium (Ir) | Boranes (e.g., B2pin2) | C-H Borylation | Enables subsequent cross-coupling reactions. | nih.govillinois.edunih.gov |

Cross-Coupling Reactions for Further Scaffold Functionalization (e.g., Suzuki-Miyaura, Heck)

The two chlorine atoms at the 5- and 7-positions of the scaffold are ideal handles for palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. acs.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org The 5- and 7-chloro positions of the isoquinolinone can be sequentially or simultaneously coupled with various aryl- or vinyl-boronic acids or esters. researchgate.netyoutube.com This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this scaffold. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. yonedalabs.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be applied to the this compound scaffold to introduce alkenyl groups at the chloro-substituted positions. connectjournals.com Intramolecular Heck reactions are also a powerful strategy for constructing polycyclic systems containing the isoquinolinone motif. connectjournals.comresearchgate.net

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | C(sp2)-C(sp2) | Pd(0) complexes (e.g., Pd(PPh3)4) | acs.orgwikipedia.orgresearchgate.net |

| Heck | Aryl/Vinyl Halide + Alkene | C(sp2)-C(sp2) | Pd(0) or Pd(II) salts (e.g., Pd(OAc)2) | wikipedia.orgconnectjournals.comnih.gov |

Derivatization for Specific Research Applications (e.g., Isotopic Labeling for Mechanistic Tracing)

Isotopic labeling is a crucial technique for elucidating reaction mechanisms and studying the metabolic fate of molecules. symeres.com In the context of this compound, stable isotopes like deuterium (²H) can be incorporated at specific positions. clearsynth.com

Deuterium Labeling: The methyl group can be deuterated (CD₃) by using deuterated starting materials in the synthesis. Alternatively, specific aromatic protons can be replaced with deuterium via hydrogen-deuterium exchange reactions, often catalyzed by metals like palladium. nih.gov By synthesizing isotopically labeled versions of the molecule, researchers can perform kinetic isotope effect (KIE) studies to determine the rate-limiting step of a reaction. chem-station.com It also allows for the tracing of the molecule and its metabolites in biological systems using techniques like mass spectrometry or NMR spectroscopy. clearsynth.comnih.gov

Ring-Opening and Ring-Expansion Transformations of Isoquinolinone Derivatives

While the isoquinolinone scaffold is generally stable, its derivatives can undergo ring-opening or ring-expansion reactions under specific conditions to yield other heterocyclic systems.

Ring Expansion: Certain isoquinoline (B145761) derivatives have been shown to undergo ring expansion. For example, reaction with dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of larger ring systems like 2-benzazocine and 3-benzazecine derivatives. electronicsandbooks.com Photolysis of related tetrazolo[5,1-a]isoquinoline can also induce ring expansion. nih.gov

Ring Opening: The lactam bond within the isoquinolinone ring can be cleaved under hydrolytic conditions (acidic or basic), although this often requires forcing conditions. More targeted ring-opening reactions can be designed. For instance, photolysis of certain isoquinoline precursors can lead to ring-opened products like o-cyanophenylketenimine. nih.gov These transformations provide pathways to structurally distinct molecular frameworks from the isoquinolinone core.

Applications of 5,7 Dichloro 3 Methylisoquinolin 1 2h One and Its Derivatives in Advanced Chemical Research

Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.org The design of molecules that can self-assemble into larger, ordered structures is a cornerstone of this field.

The structural characteristics of the isoquinolinone core make it a promising building block for the design of supramolecular assemblies. The planar aromatic system can participate in π-π stacking interactions, while the lactam (amide) moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of predictable, self-assembling structures like tapes or rosettes.

The presence of halogen atoms, as in 5,7-dichloro-3-methylisoquinolin-1(2H)-one, introduces the potential for halogen bonding—a directional, non-covalent interaction between a halogen atom and a Lewis base—which can be a powerful tool for directing the assembly of molecules in the solid state. researchgate.net While the direct synthesis of supramolecular assemblies based specifically on this compound is not extensively documented, the principles of supramolecular synthesis suggest its utility. By modifying the isoquinolinone scaffold with complementary recognition units, researchers can design complex architectures. For instance, attaching moieties capable of metal coordination could lead to the formation of metallomacrocycles, which are of interest for catalysis and materials science. wiley.com

Host-guest chemistry, a central concept in supramolecular chemistry, describes complexes where a "host" molecule encloses a smaller "guest" molecule. wikipedia.orgmdpi.com This interaction is driven by non-covalent forces and is often highly selective, a phenomenon known as molecular recognition. wikipedia.org Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, which can enhance the guest's solubility, stability, or modify its reactivity. nih.govmdpi.com

Isoquinoline (B145761) derivatives have been studied as guest molecules. For example, certain benzyl isoquinoline type neuromuscular blocking agents (NMBAs) can form stable 1:1 host-guest complexes with specific macrocyclic hosts, with binding constants ranging from 2.2 × 10⁵ to 3.4 × 10⁹ M⁻¹. nih.gov The hydrophobic surface and defined geometry of the this compound scaffold make it a suitable candidate for encapsulation by various host molecules. The specific recognition and binding affinity would be governed by the size and electronic complementarity between the isoquinolinone derivative and the host's cavity. Such host-guest systems could be designed for applications in drug delivery, where the host macrocycle protects the guest molecule and controls its release. mdpi.com

Applications as Chemical Probes for Mechanistic Biological Studies

Chemical probes are small molecules designed to selectively interact with a biological target, such as an enzyme or a receptor, thereby allowing researchers to study its function in a biological system. nih.gov Isoquinolinone derivatives have been developed as potent and selective probes for investigating the mechanisms of enzymes and the nature of ligand-receptor interactions.

Derivatives of the isoquinolinone scaffold serve as valuable probes for studying enzyme function and inhibition. By systematically modifying the core structure and observing the effects on inhibitory activity, researchers can elucidate structure-activity relationships (SAR) and gain insight into the molecular interactions that govern catalysis and inhibition. These compounds are particularly useful in studying families of enzymes implicated in disease, such as kinases and poly (ADP-ribose) polymerases (PARPs). nih.govnih.gov

For example, certain 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory responses. nih.gov In other research, tetracyclic compounds built upon an isoquinolinone base were designed and synthesized as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.gov Molecular docking studies on related inhibitors, such as those for PARP-1, help to visualize the binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts within the enzyme's active site that are crucial for potent inhibition. nih.govresearchgate.net The kinetics of inhibition (e.g., competitive, non-competitive) can be determined using standard enzymatic assays, providing further mechanistic details. nih.govutexas.edu

| Isoquinolinone Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Fused Pyrrolo[2,1-a]isoquinolines | Topoisomerases | Act as potent cytotoxic agents and topoisomerase inhibitors, crucial for cancer research. | nih.gov |

| Isoquinolinone-based tetracycles | PARP-1 | Showed potent PARP-1 inhibition and enhanced the efficacy of anticancer agents like temozolomide. | nih.gov |

| 7-Fluoro and 6-Chloro Isoquinolines | PDE4B | Demonstrated significant inhibitory activity and anti-inflammatory effects against TNF-α. | nih.gov |

The isoquinolinone scaffold is also integral to the development of chemical probes for studying cell surface and nuclear receptors. These probes, or ligands, are designed to bind with high affinity and selectivity to a specific receptor, enabling the study of receptor function, signaling pathways, and their roles in disease. frontiersin.org The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through radioligand binding assays. mdpi.com

Novel isoquinolinone derivatives have been synthesized as multi-target agents with high affinity for a range of central nervous system (CNS) receptors, including dopamine D₂ and various serotonin (5-HT) receptor subtypes (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇). nih.gov Furthermore, derivatives of the related tetrahydroisoquinoline scaffold have been developed as selective estrogen receptor modulators (SERMs) that show high selectivity for the estrogen receptor alpha (ERα). researchgate.net X-ray crystallography of a ligand-receptor complex revealed the precise molecular interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp351, Glu353, Arg394), that govern its binding and selectivity. researchgate.net Similarly, isoquinoline-tethered quinazoline derivatives have been explored as probes for Human Epidermal Growth Factor Receptor 2 (HER2), demonstrating improved selectivity over the Epidermal Growth Factor Receptor (EGFR). nih.gov

| Derivative Class | Target Receptor(s) | Binding Affinity (Ki or IC50) | Key Molecular Interactions | Reference |

|---|---|---|---|---|

| Isoquinolinone with piperazine linker (Compound 13) | D₂, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, 5-HT₇ | High affinity for multiple CNS receptors. | Multi-receptor binding profile suggests potential as a probe for complex neurological pathways. | nih.gov |

| Tetrahydroisoquinoline with diazadecaline side chain (Compound 29) | Estrogen Receptor α (ERα) | High affinity and selectivity for ERα. | X-ray crystallography showed polar contacts with Asp351, Glu353, and Arg394. | researchgate.net |

| Isoquinoline-tethered quinazoline (Compound 14a) | HER2/EGFR | IC₅₀ = 103 nM (in SKBR3 cells) | Demonstrated enhanced cellular activity and selectivity for HER2-dependent cells. | nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.